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molecular formula C5H8BrN3 B8596752 5-(2-bromoethyl)-1H-pyrazol-3-amine

5-(2-bromoethyl)-1H-pyrazol-3-amine

Cat. No. B8596752
M. Wt: 190.04 g/mol
InChI Key: AURWJPDNAKVVKF-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

To a solution of 2-(3-amino-1H-pyrazol-5-yl)ethanol (13 g, 102.2 mmol) in DCM (200 mL) was added PBr3 (83 g, 306.7 mmol). The reaction mixture was heated under reflux for 3 h and then cooled to −10° C. and carefully quenched with aq satd Na2CO3 (200 mL). The resulting mixture was extracted with DCM (3×200 mL), and the Na2CO3 (200 mL). The resulting mixture was extracted with DCM (3×200 mL) combined organic layers were washed with brine, dried over anhydrous Na2SO4, and then concentrated in vacuo to give 5-(2-bromoethyl)-1H-pyrazol-3-amine (9.3 g, 48%) as a yellow solid.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
83 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([CH2:7][CH2:8]O)[NH:4][N:3]=1.P(Br)(Br)[Br:11]>C(Cl)Cl>[Br:11][CH2:8][CH2:7][C:5]1[NH:4][N:3]=[C:2]([NH2:1])[CH:6]=1

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
NC1=NNC(=C1)CCO
Name
Quantity
83 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
carefully quenched with aq satd Na2CO3 (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with DCM (3×200 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with DCM (3×200 mL)
WASH
Type
WASH
Details
were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCCC1=CC(=NN1)N
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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